Oxcarbazepine-d4 physical and chemical properties.
Oxcarbazepine-d4 physical and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Oxcarbazepine-d4, a deuterated analog of the antiepileptic drug Oxcarbazepine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Core Physical and Chemical Properties
Oxcarbazepine-d4 is a stable, isotopically labeled form of Oxcarbazepine, where four hydrogen atoms on the dibenzazepine ring have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Oxcarbazepine and its metabolites.[1][2] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 10,11-dihydro-11-oxo-5H-dibenz[b,f]azepine-1,2,3,4-d4-5-carboxamide | [2] |
| Synonyms | Oxcarbazepine-d4 (Major), GP 47680-d4, Trileptal-d4 | |
| CAS Number | 1020719-71-4, 1134188-71-8 | [2] |
| Molecular Formula | C₁₅H₈D₄N₂O₂ | [2] |
| Molecular Weight | 256.30 g/mol | |
| Appearance | White to pale orange solid | |
| Melting Point | >210°C (decomposes) | |
| Solubility | Soluble in DMSO. Slightly soluble in Chloroform and Methanol (with heating). | [2] |
| Storage Temperature | -20°C for long-term storage |
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research. Below are standard experimental protocols that can be adapted for the characterization of Oxcarbazepine-d4.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the Oxcarbazepine-d4 solid is finely powdered using a clean and dry mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
-
Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1°C).
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
Oxcarbazepine-d4
-
Selected solvents (e.g., water, ethanol, methanol, chloroform, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: An excess amount of Oxcarbazepine-d4 is added to a series of vials, each containing a known volume of a specific solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are securely capped and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining suspended particles.
-
Concentration Analysis: The concentration of Oxcarbazepine-d4 in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Solubility Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
Synthesis of Oxcarbazepine-d4
A potential synthetic pathway could start from a deuterated aniline derivative, which is then subjected to a series of reactions to build the dibenzazepine core, followed by the introduction of the carbamoyl group. Many synthetic routes for the non-deuterated Oxcarbazepine begin with 10-methoxy-5H-dibenz[b,f]azepine.[3] Deuteration of the aromatic rings of a precursor molecule could be achieved through methods like acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source (e.g., D₂O, D₂SO₄).
Given the complexity and proprietary nature of many isotopic labeling syntheses, researchers are advised to consult specialized chemical synthesis services or the relevant scientific literature for more detailed and validated procedures. Several methods for the synthesis of the non-deuterated oxcarbazepine have been published, which could potentially be adapted.[4][5]
Metabolic Pathway and Analytical Workflow
Understanding the metabolic fate of a drug and having robust analytical methods for its quantification are paramount in drug development.
Metabolic Pathway of Oxcarbazepine
Oxcarbazepine is a prodrug that is rapidly and extensively metabolized in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD), also known as licarbazepine. This reduction is primarily carried out by cytosolic aldo-keto reductases. MHD is then further metabolized, mainly through glucuronidation, and excreted in the urine. A minor portion of MHD is oxidized to the inactive 10,11-dihydroxy derivative (DHD).[6]
Caption: Metabolic pathway of Oxcarbazepine.
Experimental Workflow for LC-MS/MS Quantification
Oxcarbazepine-d4 is frequently used as an internal standard for the accurate quantification of Oxcarbazepine and its metabolite MHD in biological matrices like plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The following diagram illustrates a typical workflow for such an analysis.
Caption: LC-MS/MS analytical workflow.
This workflow ensures high precision and accuracy in determining the concentrations of Oxcarbazepine and its active metabolite, which is essential for pharmacokinetic and therapeutic drug monitoring studies.
